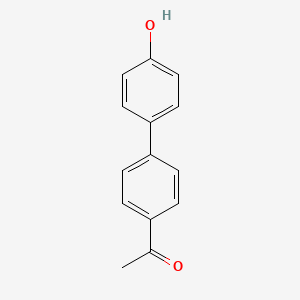

4-(4-Acetylphenyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(4-hydroxyphenyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-10(15)11-2-4-12(5-3-11)13-6-8-14(16)9-7-13/h2-9,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXXRWDCBHNIVBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438214 | |

| Record name | 1-[4-(4-hydroxyphenyl)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13021-17-5 | |

| Record name | 1-[4-(4-hydroxyphenyl)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Aryl Ketones and Phenolic Structures in Advanced Chemical Research

Aryl ketones and phenolic structures are fundamental building blocks in the world of organic chemistry, each contributing unique and valuable properties to a wide array of applications. Their combination within a single molecular framework, as seen in 4-(4-acetylphenyl)phenol, gives rise to a versatile platform for scientific exploration and material development.

Aryl ketones, characterized by a carbonyl group attached to an aromatic ring, are pivotal intermediates in organic synthesis. fiveable.me They are frequently employed in the production of pharmaceuticals and fragrances. fiveable.me The reactivity of the keto group allows for a variety of chemical transformations, including reduction to secondary alcohols or alkanes, which can then be further functionalized. fiveable.me This versatility makes aryl ketones essential for constructing more complex molecular architectures. fiveable.me Recent research has even focused on innovative methods to activate the strong carbon-carbon bond of the acyl group in aromatic ketones, further expanding their synthetic utility in creating valuable aromatic compounds. waseda.jpresearchgate.net

Phenolic compounds, which contain a hydroxyl group bonded directly to an aromatic ring, are equally significant. They are prevalent in nature and are the foundational units for a vast range of synthetic materials. rsc.org Phenolic resins, for example, are known for their excellent thermal stability, flame resistance, and chemical resistance, making them indispensable in the aerospace, automotive, and construction industries. openaccessjournals.comcoherentmarketinsights.com The hydroxyl group in phenols can form strong hydrogen bonds and participate in a variety of chemical reactions, making them ideal for creating robust polymer networks and advanced materials like aerogels. acs.orgrsc.org Furthermore, the inherent antioxidant properties of many phenolic compounds make them valuable in food preservation and have potential applications in medicine. mdpi.comresearchgate.net

The integration of both aryl ketone and phenolic moieties into a single molecule, such as in this compound, results in a compound with a rich and diverse chemical character. This bifunctionality allows for a wide range of chemical modifications and applications, from the development of novel polymers and liquid crystals to its use as a precursor in the synthesis of more complex organic molecules.

Scope and Research Trajectories for Acetylphenyl Substituted Phenolic Systems

Established Reaction Pathways for the Construction of the 4-(4-Acetylphenyl)phenol Skeleton

Traditional methods for synthesizing the this compound framework primarily rely on well-established organic reactions, including phenol (B47542) derivatization and cross-coupling strategies.

Strategies for Phenol Derivatization with Acetylphenyl Moieties

One of the most direct approaches to synthesizing acetylphenyl-phenolic compounds involves the derivatization of phenols. This can be achieved through various reactions, such as acylation and etherification, to introduce the desired acetylphenyl group.

A common method involves the acetylation of a hydroxyl group on a pre-existing biphenyl (B1667301) structure. For instance, 4-hydroxybiphenyl can be acetylated to introduce the acetyl group. Another approach is the esterification of a phenol with a carboxylic acid containing the acetylphenyl moiety. For example, 4-(4-acetylphenyl)benzoic acid can be reacted with a phenol to form the corresponding ester.

Derivatization can also occur through nucleophilic substitution reactions. For example, the hydroxyl group of a phenol can be converted into a better leaving group, such as a tosylate, which can then be displaced by a nucleophile containing the acetylphenyl group. researchgate.net

The following table summarizes some common phenol derivatization strategies:

| Reaction Type | Reactants | Product |

| Acetylation | 4-Hydroxybiphenyl, Acetylating Agent | 4-Acetyl-4'-hydroxybiphenyl |

| Esterification | Phenol, 4-(4-Acetylphenyl)benzoic acid | Phenyl 4-(4-acetylphenyl)benzoate |

| Nucleophilic Substitution | Phenol-derived tosylate, Acetylphenyl nucleophile | Acetylphenyl-substituted phenol derivative |

Cross-Coupling and Condensation Approaches to Biphenyl-Phenol Systems

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they are extensively used to construct the biphenyl core of this compound. The Suzuki-Miyaura coupling is a particularly prominent method, involving the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst. mdpi.com For the synthesis of this compound, this could involve coupling (4-acetylphenyl)boronic acid with a protected 4-halophenol, followed by deprotection. rsc.orgresearchgate.net

The reaction conditions for Suzuki-Miyaura coupling can be optimized to achieve high yields. For example, using a hydrophilic palladium(II) complex as a catalyst in an aqueous medium at room temperature has been shown to be effective. researchgate.net

Condensation reactions also provide a pathway to biphenyl-phenol systems. For instance, the Claisen-Schmidt condensation of a substituted biphenyl with a benzaldehyde (B42025) can yield chalcone (B49325) derivatives, which can be further modified to produce the desired phenolic compound. rsc.org Another approach involves the reaction of biphenyl with phenol under specific conditions. rsc.org

The table below outlines key cross-coupling and condensation reactions for biphenyl-phenol synthesis:

| Reaction Name | Key Reactants | Catalyst/Conditions |

| Suzuki-Miyaura Coupling | (4-Acetylphenyl)boronic acid, 4-Halophenol derivative | Palladium catalyst, Base |

| Claisen-Schmidt Condensation | Substituted biphenyl, Benzaldehyde | Base catalyst |

| Direct Reaction | Biphenyl, Phenol | Specific reaction conditions |

Novel and Green Synthesis Techniques for Acetylphenyl-Phenolic Compounds

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. This has led to the emergence of novel techniques for the synthesis of acetylphenyl-phenolic compounds that focus on selectivity, the use of advanced catalytic systems, and solid-phase methodologies.

Chemo- and Regioselective Functionalization Procedures

Achieving chemo- and regioselectivity is crucial in the synthesis of complex molecules to avoid the need for protecting groups and to minimize side reactions. Recent advances have focused on the direct C-H functionalization of phenols, which allows for the introduction of functional groups at specific positions on the aromatic ring. nih.gov

For example, Brønsted acid-catalyzed aminomethylation of free phenols with N,O-acetals has been shown to proceed with high ortho-selectivity. nih.gov Similarly, triflic acid can catalyze the para-selective allylation of phenols with 1,3-dienes. nih.gov These methods offer a more direct and atom-economical approach to synthesizing substituted phenols.

Another strategy involves the use of directing groups to control the regioselectivity of a reaction. While traditional methods often require the installation and subsequent removal of directing groups, newer approaches aim to use transient or removable directing groups to improve efficiency. nih.gov

Catalytic Systems in the Synthesis of this compound Derivatives

The development of novel catalytic systems has been a driving force in advancing the synthesis of acetylphenyl-phenolic compounds. Transition metal catalysts, particularly those based on palladium, play a central role in many cross-coupling reactions. sumitomo-chem.co.jp Research has focused on developing more active and stable catalysts that can operate under milder conditions and with lower catalyst loadings. For example, palladium complexes with N-heterocyclic carbene (NHC) ligands have shown high turnover numbers in Suzuki-Miyaura coupling reactions. researchgate.net

In addition to palladium, other transition metals like copper and ruthenium have also been employed. Copper-catalyzed cross-coupling reactions offer a more economical alternative to palladium-based systems. mdpi.com Ruthenium catalysts have been used for the deoxygenative borylation of phenols, providing a novel route to functionalized biphenyls. mdpi.com

The following table highlights some advanced catalytic systems:

| Catalyst Type | Reaction | Advantages |

| Palladium-NHC Complexes | Suzuki-Miyaura Coupling | High activity and turnover numbers researchgate.net |

| Copper Catalysts | Cross-Coupling Reactions | More economical than palladium mdpi.com |

| Ruthenium Catalysts | Deoxygenative Borylation | Novel reactivity for phenol functionalization mdpi.com |

Solid-Phase Synthesis Methodologies for Complex Analogues

Solid-phase synthesis, originally developed for peptide synthesis, has emerged as a powerful technique for the preparation of small molecule libraries, including analogues of this compound. biotage.comchem-soc.si In this approach, one of the reactants is attached to a solid support, such as a polymeric resin. mdpi.com This allows for the easy removal of excess reagents and byproducts by simple filtration, streamlining the purification process. biotage.com

Solid-phase synthesis is particularly well-suited for the construction of complex analogues through multi-step reaction sequences. For example, a phenol can be attached to a resin, and then a series of reactions can be performed to build the acetylphenyl moiety and other functional groups. Finally, the desired product is cleaved from the solid support. mdpi.com This methodology is amenable to automation, enabling the rapid synthesis of a large number of compounds for screening purposes. mdpi.com

The development of new resins and linkers continues to expand the scope of solid-phase synthesis. For instance, the use of photolabile linkers allows for the mild cleavage of the product from the resin upon exposure to light. nih.gov

Mechanistic Studies of Synthetic Transformations Involving this compound Precursors

Understanding the reaction mechanisms for the synthesis of this compound is crucial for optimizing reaction conditions, improving yields, and controlling selectivity. The formation of its core biphenyl structure often involves precursors that undergo key transformations like the Fries rearrangement or palladium-catalyzed cross-coupling reactions. Mechanistic studies, combining experimental evidence with computational calculations, have provided significant insights into the intricate pathways of these reactions.

Fries Rearrangement

The Fries rearrangement is a classic organic reaction that converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst. wikipedia.org For the synthesis of this compound, a plausible precursor would be 4-phenoxyphenyl acetate (B1210297). The reaction involves the migration of the acetyl group from the phenolic oxygen to the aromatic ring. wikipedia.orglscollege.ac.in

While a definitive mechanism remains the subject of investigation, a widely accepted pathway involves the formation of an acylium carbocation intermediate. wikipedia.orglscollege.ac.in The process begins with the coordination of the Lewis acid (e.g., aluminum chloride, AlCl₃) to the carbonyl oxygen of the ester. This oxygen is more electron-rich and thus a preferred Lewis base over the phenolic oxygen. wikipedia.org This coordination polarizes the ester bond, leading to the cleavage of the acyl-oxygen bond and the generation of a free acylium carbocation (CH₃CO⁺). This electrophile then attacks the activated aromatic ring in a classic electrophilic aromatic substitution. wikipedia.org

A key aspect of the Fries rearrangement is its ortho and para selectivity. The choice between the formation of an ortho-hydroxyarylketone or a para-hydroxyarylketone can be directed by the reaction conditions, particularly temperature. wikipedia.orglscollege.ac.in

Low Temperatures: Favor the formation of the para product. This is generally considered to be under kinetic control.

High Temperatures: Favor the formation of the ortho product. The ortho-isomer can form a more stable bidentate chelate complex with the Lewis acid, making it the thermodynamically favored product at higher temperatures. wikipedia.org

The nature of the mechanism, whether it is intramolecular (the acyl group never fully detaches from the molecule) or intermolecular (the acylium ion is a free intermediate), has been studied through crossover experiments. lscollege.ac.inspcmc.ac.in Evidence exists for both pathways, and the predominant mechanism can depend on the specific substrate and reaction conditions. lscollege.ac.inspcmc.ac.in For example, the formation of "cross products" when a mixture of reactants is used points to an intermolecular pathway where the acylium ion can react with different aromatic rings present in the mixture. spcmc.ac.in

| Reaction Condition | Favored Product | Rationale | Reference |

|---|---|---|---|

| Low Temperature | para-isomer | Kinetic Control | wikipedia.org |

| High Temperature | ortho-isomer | Thermodynamic Control (stable bidentate complex) | wikipedia.org |

| Non-polar Solvents | ortho-isomer | Favors intramolecular pathways or chelate formation | lscollege.ac.in |

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds, particularly for creating biaryl structures like that in this compound. sioc-journal.cn This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. libretexts.org To synthesize the target molecule, one might couple (4-acetylphenyl)boronic acid with a 4-halophenol derivative or 4-hydroxyphenylboronic acid with a 4-haloacetophenone.

The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. sioc-journal.cnlibretexts.org

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (Ar-X) to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a square planar palladium(II) species (Ar-Pd-X). rsc.org This is often the rate-determining step of the entire cycle. libretexts.org Mechanistic studies have shown that the reactivity of the halide decreases down the group. libretexts.org

| Leaving Group (Halide/Triflate) | Relative Reactivity | Reference |

|---|---|---|

| -I (Iodide) | Highest | libretexts.org |

| -OTf (Triflate) | High | libretexts.org |

| -Br (Bromide) | Medium | libretexts.org |

| -Cl (Chloride) | Lowest | libretexts.org |

Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide or triflate. This requires the presence of a base, which activates the organoboron compound by forming a more nucleophilic borate (B1201080) species (e.g., [R-B(OH)₃]⁻). This borate then reacts with the Ar-Pd-X complex to form a new diorganopalladium(II) intermediate (Ar-Pd-Ar'). sioc-journal.cn DFT (Density Functional Theory) calculations and computational studies on related systems suggest this step often proceeds through a concerted mechanism. nih.gov

Reductive Elimination: This is the final step where the two organic groups on the diorganopalladium(II) intermediate couple and are eliminated from the metal center, forming the desired C-C bond of the biphenyl product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. sioc-journal.cnresearchgate.net

Recent mechanistic investigations, particularly using DFT, have delved into more complex scenarios, such as base-free Suzuki-Miyaura couplings. In one such study on the nickel-catalyzed coupling of acid fluorides with diboron (B99234) reagents, the reaction was found to proceed through oxidative addition, transmetalation, a reverse carbonyl migratory insertion (decarbonylation), and finally reductive elimination. nih.gov Such studies highlight that while the general three-step cycle is a robust model, the specific mechanism can be influenced by the choice of metal catalyst (e.g., Pd vs. Ni), substrates, and additives, sometimes involving additional or alternative pathways. sioc-journal.cnnih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural elucidation of organic molecules, including this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides essential information about the chemical environment of the hydrogen atoms. In a typical ¹H NMR spectrum, the aromatic protons of the two phenyl rings resonate in the downfield region, generally between δ 6.8 and 8.0 ppm. The protons on the phenol ring typically show distinct signals from those on the acetyl-substituted ring. For instance, the protons ortho to the hydroxyl group on the phenol ring are expected to appear at a different chemical shift compared to the protons ortho to the acetyl group. The hydroxyl proton itself often presents as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The methyl protons of the acetyl group characteristically appear as a sharp singlet further upfield, typically around δ 2.5-2.7 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule. For this compound, one would expect to observe distinct signals for each unique carbon atom. Due to the molecule's symmetry, carbons in equivalent positions on the phenyl rings may have identical chemical shifts. docbrown.info The carbonyl carbon of the acetyl group is a key diagnostic signal, appearing significantly downfield in the range of δ 195-200 ppm. The carbon atom attached to the hydroxyl group (C-OH) also has a characteristic chemical shift, typically in the range of δ 150-160 ppm. The remaining aromatic carbons will resonate in the approximate range of δ 115-145 ppm. The methyl carbon of the acetyl group will be found in the upfield region of the spectrum.

A comparative analysis with related structures, such as 4-acetylbiphenyl, shows similar patterns, with the key difference being the presence and influence of the hydroxyl group in this compound. tandfonline.comresearchgate.net

Interactive Data Table: Representative NMR Data for this compound and Analogs

| Compound | Nucleus | Chemical Shift (δ ppm) | Multiplicity | Assignment |

| This compound | ¹H | ~7.8-8.0 | d | Protons ortho to acetyl group |

| ¹H | ~7.5-7.7 | d | Protons meta to acetyl group | |

| ¹H | ~7.4-7.6 | d | Protons ortho to hydroxyl group | |

| ¹H | ~6.8-7.0 | d | Protons meta to hydroxyl group | |

| ¹H | ~4.8-5.5 | br s | Phenolic -OH | |

| ¹H | ~2.6 | s | Acetyl -CH₃ | |

| ¹³C | ~197 | s | Carbonyl C=O | |

| ¹³C | ~155-160 | s | C-OH | |

| ¹³C | ~115-145 | m | Aromatic carbons | |

| ¹³C | ~26-27 | q | Acetyl -CH₃ | |

| 4-Acetylbiphenyl | ¹H | 8.06 (s, 4H), 7.81 (d), 7.67-7.64 (m, 2H), 7.51 (d), 7.45-7.42 (m, 3H), 2.66 (s, 3H) | ||

| ¹³C | 197.7, 146.0, 141.7, 139.9, 134.7, 131.0, 129.2, 128.8, 128.73, 128.65, 121.9, 27.1 |

Note: The chemical shifts for this compound are approximate and can vary based on solvent and experimental conditions. The data for 4-Acetylbiphenyl is sourced from experimental findings. rsc.org

To overcome the complexities of one-dimensional spectra, particularly in larger or more complex derivatives, multidimensional NMR techniques are employed. mdpi.comresearchgate.netnih.gov These experiments provide correlations between different nuclei, allowing for the definitive assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment is used to identify spin-spin coupled protons. In this compound, COSY would reveal the coupling between adjacent protons on the phenyl rings, helping to trace the connectivity within each aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal of the methyl group would show a cross-peak with the corresponding methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting different parts of the molecule. For instance, the methyl protons of the acetyl group would show a correlation to the carbonyl carbon and the adjacent aromatic carbon, confirming the position of the acetyl group. The phenolic proton could also show correlations to the carbons in its vicinity.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. While less critical for a relatively rigid molecule like this compound, it can be useful in determining the preferred conformation in more flexible derivatives.

Through the combined application of these advanced NMR techniques, a complete and unambiguous assignment of the molecular structure of this compound and its derivatives can be achieved. mdpi.com

Advanced ¹H and ¹³C NMR Spectral Analysis

Vibrational Spectroscopy (FT-IR and FT-Raman) for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying functional groups and gaining insights into the conformational properties of this compound. nih.govnih.govresearchgate.netresearchgate.netuliege.be

The FT-IR and FT-Raman spectra provide complementary information. FT-IR spectroscopy is particularly sensitive to polar functional groups, while FT-Raman is often better for non-polar groups and symmetric vibrations. The combination of both techniques allows for a more complete vibrational analysis.

Key vibrational modes for this compound include:

O-H Stretch: A broad and strong absorption band in the FT-IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the phenolic hydroxyl group. The broadness is due to hydrogen bonding.

C-H Stretch: Aromatic C-H stretching vibrations are observed in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching of the methyl group in the acetyl moiety appears just below 3000 cm⁻¹.

C=O Stretch: A very strong and sharp absorption in the FT-IR spectrum, typically around 1670-1690 cm⁻¹, is indicative of the carbonyl group of the ketone. This band is a prominent feature for identifying the acetyl group.

C=C Stretch: Aromatic C=C stretching vibrations give rise to several bands in the region of 1400-1600 cm⁻¹. These bands are characteristic of the phenyl rings.

C-O Stretch: The C-O stretching vibration of the phenol group is typically observed in the FT-IR spectrum around 1200-1260 cm⁻¹.

Out-of-Plane Bending: The substitution pattern on the benzene (B151609) rings can be inferred from the out-of-plane C-H bending vibrations in the region of 700-900 cm⁻¹.

Theoretical calculations, often using Density Functional Theory (DFT), can be employed to predict the vibrational frequencies and intensities, which can then be compared with the experimental spectra to aid in the assignment of the observed bands. tandfonline.comresearchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Intensity |

| O-H Stretch (phenolic) | 3200-3600 | FT-IR | Strong, Broad |

| C-H Stretch (aromatic) | 3000-3100 | FT-IR, FT-Raman | Medium to Weak |

| C-H Stretch (aliphatic) | 2850-3000 | FT-IR, FT-Raman | Medium |

| C=O Stretch (ketone) | 1670-1690 | FT-IR | Strong, Sharp |

| C=C Stretch (aromatic) | 1400-1600 | FT-IR, FT-Raman | Medium to Strong |

| C-O Stretch (phenolic) | 1200-1260 | FT-IR | Strong |

| C-H Bending (out-of-plane) | 700-900 | FT-IR | Strong |

Mass Spectrometry (MS) in Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of this compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This precision allows for the determination of the elemental formula of the compound, as the measured mass can be matched to a unique combination of atoms. For this compound (C₁₄H₁₂O₂), the expected exact mass of the molecular ion [M]⁺ would be calculated based on the most abundant isotopes of carbon, hydrogen, and oxygen. The HRMS measurement would confirm this exact mass to within a few parts per million (ppm), providing strong evidence for the proposed molecular formula.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion, typically the molecular ion, which is then subjected to fragmentation. mdpi.comrsc.orgnih.govresearchgate.net The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure.

The fragmentation of this compound in an MS/MS experiment would likely proceed through several key pathways:

Loss of a Methyl Radical: A common fragmentation for ketones is the cleavage of the bond alpha to the carbonyl group. This would result in the loss of a methyl radical (•CH₃), leading to the formation of a prominent acylium ion.

Loss of an Acetyl Radical: Cleavage of the bond between the carbonyl carbon and the phenyl ring can lead to the loss of an acetyl radical (•COCH₃).

Cleavage of the Biphenyl Linkage: The bond connecting the two phenyl rings can also cleave, leading to fragments corresponding to the individual substituted phenyl moieties.

Loss of CO: The acylium ion formed after the loss of the methyl radical can further fragment by losing a molecule of carbon monoxide (CO).

The analysis of these fragmentation pathways allows for the confirmation of the connectivity of the different functional groups within the molecule. For instance, the observation of a fragment corresponding to the loss of a methyl group followed by the loss of CO would be strong evidence for the presence of an acetyl group attached to a phenyl ring. libretexts.org

Interactive Data Table: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | m/z (nominal) | Fragmentation Pathway |

| [M]⁺ | [C₁₄H₁₂O₂]⁺ | 212 | Molecular Ion |

| [M - CH₃]⁺ | [C₁₃H₉O₂]⁺ | 197 | Loss of a methyl radical |

| [M - COCH₃]⁺ | [C₈H₇O]⁺ | 119 | Loss of an acetyl radical |

| [M - CH₃ - CO]⁺ | [C₁₂H₉O]⁺ | 169 | Loss of CO from [M - CH₃]⁺ |

| [C₇H₇O]⁺ | [HOC₆H₄-CH₂]⁺ | 107 | Cleavage and rearrangement |

| [C₆H₅O]⁺ | [HOC₆H₄]⁺ | 93 | Cleavage of biphenyl bond |

By integrating the data from NMR, vibrational spectroscopy, and mass spectrometry, a comprehensive and unambiguous structural elucidation of this compound and its derivatives can be confidently achieved.

X-ray Crystallography for Solid-State Structural Characterization

Single Crystal X-ray Diffraction Studies

The application of single-crystal X-ray diffraction (SC-XRD) to this compound and its derivatives allows for the unambiguous determination of their solid-state structures. While specific crystallographic data for the parent compound this compound is not detailed in the available research, extensive studies on closely related derivatives illustrate the power of this technique.

For instance, the structural analysis of N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide, a derivative containing the 4-acetylphenyl moiety, was accomplished using SC-XRD. The study revealed that this compound crystallizes in the monoclinic system with the P21/n space group. rsc.org Similarly, another derivative, (E)-4-{1-[2-(carbamothioyl)hydrazin-1-ylidene]ethyl}phenyl 4-methylbenzoate, was found to crystallize in the triclinic P-1 space group. iucr.org Such analyses provide foundational data for understanding how molecular architecture influences the macroscopic properties of a material.

Table 1: Representative Crystallographic Data for an Acetylphenyl Derivative Data for N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide rsc.org

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 11.169(2) |

| b (Å) | 12.046(2) |

| c (Å) | 13.064(3) |

| α (°) | 90 |

| β (°) | 100.95(3) |

| γ (°) | 90 |

| Volume (ų) | 1724.1(6) |

| Z | 4 |

Analysis of Crystal Packing and Intermolecular Interactions

The stability and three-dimensional architecture of a crystal lattice are governed by a network of non-covalent intermolecular interactions. libretexts.org For this compound, the primary interactions expected to dictate its crystal packing are hydrogen bonds involving the phenolic hydroxyl group and the carbonyl oxygen of the acetyl group, as well as π-π stacking interactions between the aromatic rings. mdpi.com

Studies on derivatives confirm the significance of these forces. In the crystal structure of N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide, the molecules are linked by intermolecular C–H⋯O and N–H⋯S hydrogen bonds, which form specific patterns, including R₂²(8) ring motifs, creating infinite double chains. rsc.org In another case, N—H···S interactions result in the formation of dimers with an R₂²(8) graph-set notation. iucr.org The structure of a 2-[(4-acetylphenyl)carbamoyl]phenyl acetate derivative is stabilized by N—H⋯O hydrogen bonds and further linked by π–π and C—H⋯π interactions into a three-dimensional network. iucr.org

Table 2: Hirshfeld Surface Analysis of Intermolecular Contacts in a this compound Derivative Data for N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide rsc.org

| Interaction Type | Contribution to Crystal Packing (%) |

| H⋯C/C⋯H | 20.9 |

| H⋯H | 20.5 |

| H⋯Cl/Cl⋯H | 19.4 |

| H⋯O/O⋯H | 13.8 |

| H⋯S/S⋯H | 8.9 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The technique is particularly useful for analyzing compounds with chromophores—covalently unsaturated groups responsible for electronic absorption. davuniversity.org

The structure of this compound contains multiple chromophores: two phenyl rings and a carbonyl group (C=O) from the acetyl moiety. These groups give rise to characteristic electronic transitions, primarily π → π* transitions associated with the conjugated aromatic system and a lower-energy n → π* transition associated with the non-bonding electrons of the carbonyl oxygen. davuniversity.org

The spectrum of this compound is influenced by the extended conjugation between the two phenyl rings and the acetyl group. For comparison, a simple phenol molecule shows a primary absorption band around 270 nm in a non-polar solvent like cyclohexane. photochemcad.com The presence of the 4-acetylphenyl substituent is expected to cause a bathochromic shift (a shift to a longer wavelength) due to the extension of the conjugated π-system. The polarity of the solvent can also significantly impact the absorption maxima; polar solvents can stabilize the ground or excited states differently, often causing a shift in the absorption wavelength. davuniversity.org

Research on an amino acid containing a 4-acetylphenyl side chain demonstrated red-shifted emission properties, which are directly related to its absorption characteristics, indicating the influence of the acetylphenyl group on the molecule's electronic structure. acs.org Studies on various derivatives, including azo dyes and mixed ligand complexes containing the 4-acetylphenyl group, have utilized UV-Vis spectroscopy to characterize their electronic properties and confirm their structures. researchgate.netresearchgate.netekb.eg

Table 3: Typical Electronic Transitions and Absorption Maxima (λmax) for Relevant Chromophores

| Chromophore | Transition | Typical λmax (nm) | Reference |

| Benzene | π → π | ~255 | |

| Phenol | π → π | ~270 | photochemcad.com |

| Acetophenone | π → π | ~240 | |

| Acetophenone | n → π | ~280 | davuniversity.org |

Computational Chemistry and Theoretical Investigations of 4 4 Acetylphenyl Phenol Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the electronic structure and reactivity of molecules. researchgate.netfrontiersin.orgsemanticscholar.orgajchem-a.com This method is employed to gain insights into the fundamental properties of 4-(4-acetylphenyl)phenol.

Optimization of Molecular Geometries and Conformational Landscapes

The first step in many computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For derivatives of this compound, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311G(d,p), are used to find these stable structures. researchgate.net The optimization process ensures that the calculated structure corresponds to a true energy minimum on the potential energy surface. nih.gov

The conformational landscape of this compound and its derivatives is also explored using these methods. This involves identifying different spatial arrangements of the molecule (conformers) that can exist due to rotation around single bonds. Theoretical calculations can predict the relative energies of these conformers, indicating which are more likely to be present. researchgate.net For instance, in related systems, the planarity of the molecule is a key factor, as co-planarity is necessary for resonance and electron delocalization. ajchem-a.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps) and Chemical Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller gap generally signifies a more reactive molecule. nih.govresearchgate.net

For derivatives containing the 4-acetylphenyl group, a small HOMO-LUMO energy gap suggests a reactive nature. nih.gov DFT calculations are used to determine the energies of the HOMO and LUMO, and from these, various chemical reactivity descriptors can be calculated. mdpi.com These descriptors provide a quantitative measure of a molecule's propensity to react in certain ways.

Table 1: Key Chemical Reactivity Indices Derived from HOMO and LUMO Energies

| Index | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of a molecule's resistance to change in its electron distribution. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness, indicating a higher reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the power of an atom or group of atoms to attract electrons. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. |

This table is generated based on established principles of conceptual DFT.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While DFT is excellent for studying static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations can be used to explore the conformational space of this compound more extensively than static calculations. nih.gov By simulating the movements of atoms and molecules, MD can reveal how the molecule samples different conformations and the transitions between them. fortunejournals.comnih.gov

These simulations are particularly useful for understanding how this compound interacts with other molecules, such as solvents or biological macromolecules. gla.ac.uk The trajectories from MD simulations can be analyzed to identify stable intermolecular interactions, like hydrogen bonds and van der Waals forces, which are crucial for understanding the molecule's behavior in different environments. plos.org

Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular Bonding and Stability

Natural Bond Orbital (NBO) analysis is a powerful tool used to analyze the results of DFT calculations, providing a detailed picture of the bonding within a molecule. frontiersin.orgscirp.org NBO analysis translates the complex wavefunctions from DFT into a more intuitive chemical language of localized bonds, lone pairs, and antibonding orbitals.

Computational Studies on Reaction Mechanisms and Transition States in Acetylphenyl-Phenol Chemistry

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For reactions involving acetylphenyl-phenol systems, DFT can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. numberanalytics.com The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. wayne.edu

By calculating the structure and energy of the transition state, chemists can determine the activation energy of a reaction, which is a key factor in determining its rate. chemrxiv.org Computational studies can explore different possible reaction pathways, helping to determine the most likely mechanism. For example, in the oxidation of phenols, DFT calculations have been used to investigate the role of different substituents on the reaction pathway and to understand the regioselectivity of the reaction. rsc.orgrsc.org

Prediction of Spectroscopic Parameters from First Principles

Computational methods can predict various spectroscopic properties of molecules from first principles, meaning they are derived directly from the fundamental laws of quantum mechanics without empirical parameters. frontiersin.org For this compound and its derivatives, DFT calculations can be used to predict vibrational frequencies (infrared and Raman spectra), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netwiley.com

These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound. researchgate.net Furthermore, theoretical calculations can aid in the assignment of spectral bands to specific molecular vibrations or electronic transitions, providing a deeper understanding of the molecule's spectroscopic properties. redalyc.orgacs.org

Supramolecular Chemistry and Crystal Engineering of 4 4 Acetylphenyl Phenol Analogues

Design Principles for Self-Assembly in Acetylphenyl-Phenolic Architectures

The self-assembly of acetylphenyl-phenolic compounds into well-defined architectures is guided by several key design principles. A primary consideration is the inherent directionality and specificity of non-covalent interactions. These interactions, though weaker than covalent bonds, collectively dictate the final supramolecular structure. researchgate.net The morphology of the constituent molecules, including their shape and the spatial arrangement of functional groups, is a critical determinant of the assembly process and the resulting structure's size and complexity. arxiv.orgaps.org

Key design principles include:

Complementarity: The shapes and electronic properties of interacting molecules should be complementary to facilitate strong and specific binding.

Directionality of Interactions: The predictable geometry of hydrogen bonds and other directional interactions is harnessed to guide the assembly process. mdpi.com

Hierarchy of Interaction Strengths: The final structure is often the result of a balance between stronger interactions that form primary motifs and weaker interactions that organize these motifs into larger assemblies.

Kinetic and Thermodynamic Control: The conditions of self-assembly, such as solvent and temperature, can be manipulated to favor either kinetically or thermodynamically preferred structures.

Role of Hydrogen Bonding in Directing Supramolecular Interactions

Hydrogen bonding is a paramount force in the crystal engineering of acetylphenyl-phenolic structures. mdpi.com Its directionality and strength are fundamental to creating predictable and robust supramolecular assemblies. rsc.org The hydroxyl (-OH) group of the phenol (B47542) and the carbonyl (C=O) group of the acetyl moiety are classic hydrogen bond donor and acceptor sites, respectively.

The formation of hydrogen bonds significantly influences the conformation of individual molecules and their packing in the crystal lattice. researchgate.net These interactions can be categorized based on the participating atoms and the resulting structural motifs.

Intermolecular N-H···O and C-H···O Hydrogen Bonds

In analogues of 4-(4-acetylphenyl)phenol where nitrogen atoms are introduced, for instance, through amide or imine linkages, N-H···O hydrogen bonds become significant directing forces. These are generally stronger and more directional than C-H···O bonds.

N-H···O Hydrogen Bonds: These interactions are crucial in linking molecules into chains, sheets, or more complex networks. researchgate.net The hydrogen atom of an N-H group forms a strong hydrogen bond with an oxygen atom, often from a carbonyl or hydroxyl group of a neighboring molecule.

The interplay of these different types of hydrogen bonds contributes to the formation of intricate and stable three-dimensional networks. researchgate.net

Graph Set Analysis of Hydrogen-Bonding Motifs

Graph set analysis is a powerful tool for systematically describing and categorizing the patterns of hydrogen bonds in a crystal structure. nih.govresearchgate.net This method represents molecules as nodes and hydrogen bonds as edges in a graph, allowing for the identification and classification of recurring motifs. researchgate.net

Common hydrogen-bonding motifs are assigned descriptors based on their nature (e.g., chain, ring) and size. The basic patterns are defined by four designators:

| Designator | Description |

| S | Intramolecular hydrogen bond |

| C | Chain of hydrogen-bonded molecules |

| R | Ring of hydrogen-bonded molecules |

| D | Discrete, finite hydrogen-bonded cluster |

These designators are further described by subscripts and superscripts that indicate the number of hydrogen bond donors and acceptors and the size of the motif. For example, an R²₂(8) motif describes a ring formed by two donor and two acceptor atoms, encompassing a total of eight atoms. The use of graph set analysis allows for a detailed and unambiguous description of the complex hydrogen-bonding networks present in the crystal structures of this compound analogues. scispace.com

Pi-Stacking Interactions (π-π Stacking) in Crystal Engineering and Assembly

Alongside hydrogen bonding, π-π stacking interactions are a significant force in the crystal engineering of aromatic compounds like this compound and its derivatives. nih.govresearchgate.net These non-covalent interactions arise from the attractive forces between the electron-rich π-systems of aromatic rings.

The geometry of π-π stacking can vary, with common arrangements including:

Face-to-face: The aromatic rings are parallel and directly above one another.

Parallel-displaced: The aromatic rings are parallel but offset from one another. This is often the most stable configuration. scirp.org

Edge-to-face (T-shaped): The edge of one aromatic ring points towards the face of another.

Formation of Extended Hierarchical Structures and Molecular Nano-objects

The principles of supramolecular chemistry and crystal engineering can be harnessed to construct extended hierarchical structures and molecular nano-objects from this compound and its analogues. rsc.org This bottom-up approach to nanotechnology relies on the spontaneous self-assembly of molecular components into larger, more complex entities. nih.gov

The process often involves a hierarchical assembly, where:

Primary Structure: Individual molecules form well-defined supramolecular synthons, which are robust and predictable structural units held together by strong, directional interactions like hydrogen bonds.

Secondary Structure: These synthons then assemble into larger arrays, such as chains, ribbons, or sheets, often guided by weaker interactions like π-π stacking or van der Waals forces.

Tertiary Structure: The secondary structures can further organize into three-dimensional architectures, leading to the formation of molecular nano-objects with specific shapes and functions.

By carefully designing the molecular building blocks and controlling the assembly conditions, it is possible to create a variety of nanostructures, including nanoparticles, nanofibers, and porous frameworks, from phenolic compounds. nih.govmdpi.com These materials have potential applications in areas such as biosensing, bioimaging, and drug delivery. nih.govmdpi.com

Influence of Substituents on Supramolecular Recognition and Assembly

The introduction of different substituent groups onto the basic this compound framework can profoundly influence supramolecular recognition and assembly. nih.gov Substituents can alter the electronic properties, steric hindrance, and hydrogen-bonding capabilities of the molecule, thereby directing the formation of different supramolecular architectures.

The effects of substituents can be categorized as follows:

| Effect | Description |

| Electronic Effects | Electron-donating or electron-withdrawing groups can modify the acidity of the phenolic proton, the basicity of the carbonyl oxygen, and the electron density of the aromatic rings. This, in turn, affects the strength of hydrogen bonds and π-π stacking interactions. rsc.org |

| Steric Effects | Bulky substituents can sterically hinder certain intermolecular interactions, favoring others and leading to different packing arrangements. This can be used to control the dimensionality of the resulting supramolecular structure. |

| Functional Group Effects | The introduction of new functional groups can introduce additional interaction sites, such as new hydrogen bond donors or acceptors, leading to more complex and varied supramolecular synthons. |

For example, replacing the acetyl group with other functionalities or introducing substituents on the phenyl rings can lead to a diverse range of crystal structures with unique properties. This highlights the modularity and tunability of acetylphenyl-phenolic systems in the context of crystal engineering.

Reaction Kinetics and Mechanistic Pathways of 4 4 Acetylphenyl Phenol Transformations

Quantitative Kinetic Studies of Oxidative and Derivatization Reactions

Quantitative analysis of the reactions involving 4-(4-acetylphenyl)phenol provides fundamental data on their speed and the factors that control them.

Enzymatic Oxidation:

The most extensively studied transformations of this compound are enzymatic Baeyer-Villiger oxidations catalyzed by 4-hydroxyacetophenone monooxygenase (HAPMO). These reactions follow Michaelis-Menten kinetics. The key kinetic parameters, the Michaelis constant (K_m) and the catalytic constant (k_cat), have been determined for HAPMO from various microbial sources. derpharmachemica.comresearchgate.netnih.govresearchgate.netrug.nl

The K_m value indicates the substrate concentration at which the reaction rate is half of the maximum, providing a measure of the enzyme's affinity for the substrate. The k_cat value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second.

Interactive Table: Michaelis-Menten Kinetic Parameters for HAPMO with this compound and Related Substrates

| Substrate | Enzyme Source | K_m (µM) | k_cat (s⁻¹) | Reference |

|---|---|---|---|---|

| This compound | Pseudomonas fluorescens ACB | 9.2 - 12 | 12.8 | researchgate.netarabjchem.org |

| This compound | Pseudomonas putida JD1 | 38.1 - 47 | Not Specified | derpharmachemica.comnih.gov |

| 4-Aminoacetophenone | Pseudomonas fluorescens ACB | 0.82 | Not Specified | researchgate.net |

| Acetophenone | Pseudomonas fluorescens ACB | 2270 | Not Specified | arabjchem.org |

| 4-Hydroxypropiophenone | Pseudomonas fluorescens ACB | 2.4 | Not Specified | arabjchem.org |

Non-Enzymatic Oxidation:

The oxidation of this compound by potassium permanganate (B83412) in an acidic medium has been reported to follow pseudo-first-order kinetics. derpharmachemica.combegellhouse.com The reaction is first order with respect to the oxidant (permanganate), the substrate (this compound), and the acid (H₂SO₄). derpharmachemica.combegellhouse.com However, specific rate constants under varying conditions are not extensively detailed in the available literature.

Derivatization Reactions:

The O-methylation of this compound using dimethyl carbonate with an ionic liquid catalyst has been found to be pseudo-zero-order with respect to this compound and first-order with respect to dimethyl carbonate. begellhouse.com

Enzymatic Reactions:

Non-Enzymatic Reactions:

For the O-methylation of 4-hydroxyacetophenone using dimethyl carbonate and an ionic liquid catalyst, the apparent activation energy has been calculated to be 31.76 kcal/mol. begellhouse.com This value provides insight into the temperature sensitivity of this specific derivatization reaction.

Determination of Reaction Orders and Rate Constants

Influence of Environmental Parameters on Reaction Rates

Environmental conditions, particularly pH and the presence of catalysts or oxidants, play a significant role in dictating the rate of this compound transformations.

The reactivity of the phenolic group is highly dependent on the pH of the solution. The dissociation of the phenolic proton to form a phenoxide ion generally increases the electron-donating ability of the substituent, which can influence the rate of electrophilic aromatic substitution and oxidation reactions.

In the context of enzymatic oxidation by HAPMO from Pseudomonas fluorescens ACB, the kinetic parameters are significantly affected by pH. researchgate.net In the pH range from 7 to 9, a substantial increase in the apparent K_m value is observed, while the apparent k_cat values are less affected. researchgate.netrug.nl This suggests that the binding of the substrate to the enzyme is pH-dependent. The optimal pH for the activity of HAPMO from Pseudomonas putida JD1 has been determined to be around 8.0. nih.gov

Interactive Table: Influence of pH on Steady-State Kinetic Parameters of HAPMO for this compound

| pH | K_m (µM) | k_cat (s⁻¹) | Enzyme Source | Reference |

|---|---|---|---|---|

| 7.0 | 5.1 | 10.4 | Pseudomonas fluorescens ACB | researchgate.net |

| 8.0 | 12 | 12.8 | Pseudomonas fluorescens ACB | researchgate.net |

| 7.5 | 9.2 | Not Specified | Pseudomonas fluorescens ACB | arabjchem.org |

Oxidants:

In non-enzymatic oxidations, the choice of oxidant is critical. Potassium permanganate has been used as an effective oxidant for this compound in acidic media. derpharmachemica.combegellhouse.com The reaction proceeds under pseudo-first-order conditions when the substrate is in excess. derpharmachemica.combegellhouse.com

Catalysts:

In derivatization reactions, catalysts are essential for achieving efficient conversion. For the O-methylation of this compound, tetrabutylphosphonium (B1682233) bromide has been employed as an effective ionic liquid catalyst in a solventless system with dimethyl carbonate. begellhouse.com This catalyst facilitates the methylation of the phenolic hydroxyl group.

pH Effects on Phenolic Reactivity

Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Evidence

The mechanisms of this compound transformations have been investigated using a combination of kinetic data and spectroscopic analysis.

Enzymatic Baeyer-Villiger Oxidation:

The mechanism of HAPMO-catalyzed oxidation is a well-established Baeyer-Villiger reaction. derpharmachemica.comresearchgate.net The enzyme utilizes NADPH and molecular oxygen to form a flavin-peroxy intermediate. This intermediate acts as a nucleophile, attacking the carbonyl carbon of the acetyl group in this compound. This is followed by a rearrangement that results in the insertion of an oxygen atom between the carbonyl carbon and the phenyl ring, forming 4-hydroxyphenyl acetate (B1210297). derpharmachemica.comuchicago.edunih.gov This ester is then typically hydrolyzed to hydroquinone (B1673460) and acetate in subsequent metabolic steps. nih.govnih.gov Spectroscopic studies, including UV-visible and NMR spectroscopy, have been instrumental in identifying the reaction products and intermediates in these enzymatic pathways. nih.govnih.gov

Non-Enzymatic Oxidation with Permanganate:

For the oxidation with potassium permanganate in an acidic medium, a proposed mechanism involves the enol form of the acetophenone. derpharmachemica.com The reaction is believed to proceed through the formation of an intermediate complex between the enol and the permanganate ion, which then decomposes to the final products. derpharmachemica.com

Derivatization Reactions:

In the case of O-methylation with dimethyl carbonate and an ionic liquid catalyst, the mechanism likely involves the activation of the phenolic proton by the ionic liquid, facilitating the nucleophilic attack of the resulting phenoxide on the methyl group of dimethyl carbonate. begellhouse.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(4-Acetylphenyl)phenol, and what methodological considerations are critical for reproducibility?

- Methodology : A multi-step synthesis involving Friedel-Crafts acylation, bromination, Grignard reactions, and oxidation is commonly employed. For example, biphenyl can undergo Friedel-Crafts acylation to introduce acetyl groups, followed by bromination and subsequent Grignard reaction to form intermediates. Oxidation steps (e.g., using CrO₃ or KMnO₄) are critical for generating phenolic groups. Key considerations include strict anhydrous conditions for Grignard reactions and temperature control during Friedel-Crafts steps to avoid side products .

- Characterization : Intermediate and final products are typically confirmed via ¹H NMR (to verify aromatic proton environments) and FT-IR (to identify acetyl C=O stretches at ~1680 cm⁻¹ and phenolic O-H stretches at ~3300 cm⁻¹) .

Q. How can researchers reliably characterize this compound and its derivatives?

- Analytical Workflow :

- ¹H NMR : Assign peaks based on aromatic substitution patterns (e.g., para-substituted acetyl and phenol groups show distinct splitting).

- FT-IR : Confirm the presence of acetyl (C=O) and phenolic (O-H) functional groups.

- DSC/POM : For derivatives with liquid crystal properties, Differential Scanning Calorimetry (DSC) identifies phase transitions, while Polarizing Optical Microscopy (POM) visualizes textures (e.g., nematic or smectic phases) .

Q. What electrophilic reactions are feasible for this compound, and how do competing functional groups influence reactivity?

- Reactivity Profile : The phenol group activates the ring toward electrophilic substitution (e.g., nitration, sulfonation), while the acetyl group directs reactions to specific positions. For example, nitration with HNO₃/H₂SO₄ preferentially occurs at the ortho/para positions relative to the hydroxyl group.

- Competing Effects : The electron-withdrawing acetyl group can deactivate the adjacent ring, requiring harsher conditions (e.g., AlCl₃ catalysis for Friedel-Crafts alkylation). Methodological adjustments, such as protecting the phenol group via acetylation, may enhance selectivity .

Advanced Research Questions

Q. How can researchers optimize the low-yield synthesis of this compound derivatives (e.g., 7–10% total yield)?

- Strategies :

- Catalyst Screening : Test alternative Lewis acids (e.g., FeCl₃ vs. AlCl₃) in Friedel-Crafts steps to improve efficiency.

- Flow Chemistry : Implement continuous flow systems to enhance mixing and heat transfer in exothermic reactions (e.g., Grignard additions).

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-oxidized intermediates) and adjust stoichiometry or reaction time .

Q. What experimental approaches resolve contradictions in spectroscopic data for structurally similar derivatives?

- Case Study : If ¹H NMR signals overlap for ortho/para isomers, employ NOESY (Nuclear Overhauser Effect Spectroscopy) to detect spatial proximity between protons. For ambiguous IR bands, use isotope labeling (e.g., deuterated solvents) to isolate vibrational modes.

- Advanced Techniques : X-ray crystallography (using SHELXL ) or solid-state NMR can provide definitive structural assignments for crystalline derivatives .

Q. How does this compound function in liquid crystal applications, and what design principles improve mesophase stability?

- Structure-Property Relationships : The biphenyl core and acetyl/phenol groups promote rigidity and dipole-dipole interactions, favoring nematic phases. To enhance thermal stability:

- Introduce alkyl chains via esterification to balance rigidity and fluidity.

- Replace acetyl with stronger electron-withdrawing groups (e.g., nitro) to increase polarizability .

Q. What methodologies assess the environmental impact of this compound in lab-scale research?

- Ecotoxicological Screening :

- Biodegradability : Use OECD 301 assays to measure microbial degradation in aqueous systems.

- Bioaccumulation : Calculate logP values (e.g., via HPLC) to estimate lipid solubility; values >3 indicate high bioaccumulation potential.

- Toxicity : Perform Daphnia magna or algal growth inhibition tests (ISO 6341) to evaluate acute toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.